Superior Bioavailability and Pulmonary Function Improvement Versus Prodrug Bromhexine
Ambroxol demonstrates higher oral bioavailability compared to its prodrug precursor bromhexine, a pharmacokinetic advantage that translates into measurable improvements in pulmonary function parameters not observed with bromhexine [1]. In a double-blind crossover study of 30 patients with chronic obstructive bronchitis, ambroxol (45 mg/day) produced a 25% reduction in mean bronchial flow resistance and a 14% improvement in forced expiratory volume, whereas bromhexine (36 mg/day) was not associated with any change in lung function parameters [2].
| Evidence Dimension | Bronchial flow resistance reduction |
|---|---|
| Target Compound Data | 25% reduction in mean bronchial flow resistance |
| Comparator Or Baseline | Bromhexine: No change in lung function parameters |
| Quantified Difference | 25% absolute reduction vs. 0% change |
| Conditions | Double-blind randomized study, 30 patients with chronic obstructive bronchitis, 4-week treatment, ambroxol 45 mg/day vs. bromhexine 36 mg/day |
Why This Matters
This demonstrates that ambroxol provides functional pulmonary improvement not achievable with the prodrug bromhexine, making it the preferred selection for studies requiring objective lung function outcomes.
- [1] Gorinova YV, Burkina NI, Simonova OI. Potentials for the use of ambroxol in various respiratory diseases. Pharmateca. 2017. Available at: https://en.pharmateca.ru. View Source
- [2] Wiessmann KJ, et al. Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine. Arzneimittelforschung. 1978;28(5a):918-21. PMID: 373777. View Source
